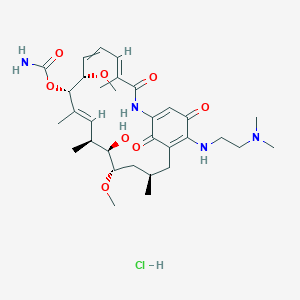
17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic. This compound is known for its potent inhibitory effects on heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of many proteins required for tumor growth. The modification at the 17th position enhances its solubility and bioavailability, making it a valuable compound in cancer research and treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride involves several steps:
Starting Material: Geldanamycin is used as the starting material.
Demethoxylation: The 17-methoxy group of geldanamycin is removed to yield 17-demethoxygeldanamycin.
Amidation: The 17-demethoxygeldanamycin is then reacted with 2-dimethylaminoethylamine under specific conditions to introduce the 17-N-(2-Dimethylaminoethylamino) group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the purity and efficacy of the compound.
化学反应分析
Types of Reactions
17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the 17th position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and chemical biology studies.
Biology: Employed in studies involving protein folding and molecular chaperones.
Medicine: Investigated for its potential in cancer therapy due to its inhibitory effects on Hsp90.
Industry: Utilized in the development of pharmaceuticals and as a tool in drug discovery
作用机制
The compound exerts its effects by binding to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity. This leads to the degradation of client proteins that are essential for tumor growth and survival. The inhibition of Hsp90 disrupts multiple signaling pathways, resulting in the suppression of cancer cell proliferation and induction of apoptosis .
相似化合物的比较
Similar Compounds
- 17-Amino-17-demethoxygeldanamycin
- 17-Allylamino-17-demethoxygeldanamycin
- Geldanamycin
Uniqueness
17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride is unique due to its enhanced solubility and bioavailability compared to other geldanamycin derivatives. This makes it a more effective inhibitor of Hsp90 and a promising candidate for cancer therapy .
属性
分子式 |
C32H49ClN4O8 |
|---|---|
分子量 |
653.2 g/mol |
IUPAC 名称 |
[(4E,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride |
InChI |
InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9?,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1 |
InChI 键 |
DFSYBWLNYPEFJK-TUJAHQLKSA-N |
手性 SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)\C)OC)OC(=O)N)\C)C)O)OC.Cl |
规范 SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


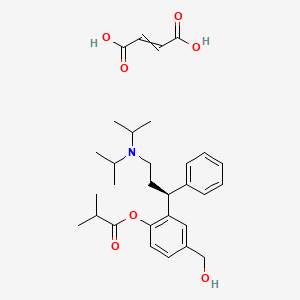
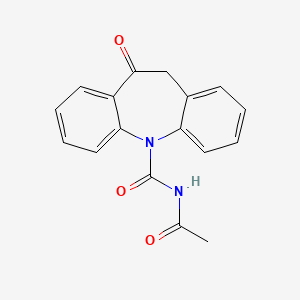
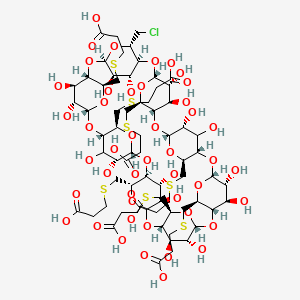
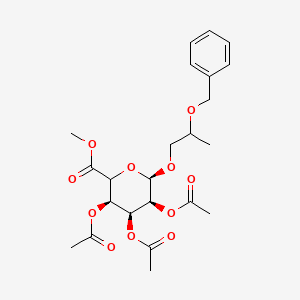





![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
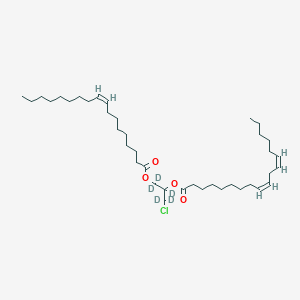
![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)

![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
